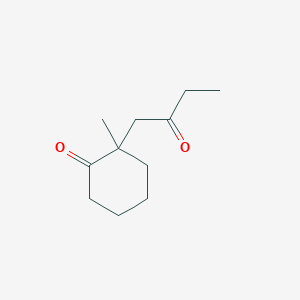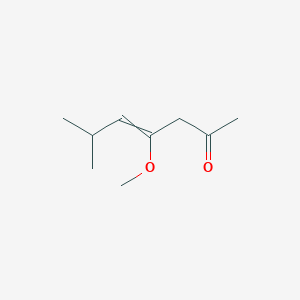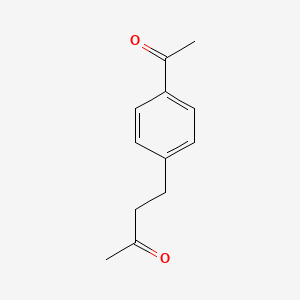![molecular formula C8H10O B14619463 2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene CAS No. 60834-01-7](/img/structure/B14619463.png)
2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-oxabicyclo[510]octa-2,4-diene is a bicyclic organic compound with the molecular formula C8H10O It is a derivative of 8-oxabicyclo[510]octa-2,4-diene, featuring a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene typically involves the Cope rearrangement of suitable precursors. One common method is the reaction of 2-methyl-1,3-butadiene with an appropriate oxidizing agent to form the desired bicyclic structure. The reaction conditions often include the use of solvents such as chloroform (CDCl3) and temperatures around room temperature (25°C) to facilitate the rearrangement .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: The methyl group and other positions on the bicyclic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted derivatives. These products are often characterized using techniques such as
Eigenschaften
CAS-Nummer |
60834-01-7 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
2-methyl-8-oxabicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C8H10O/c1-6-4-2-3-5-7-8(6)9-7/h2-4,7-8H,5H2,1H3 |
InChI-Schlüssel |
XHWWRTZHRMERJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CCC2C1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)

![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)



![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)

![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)
